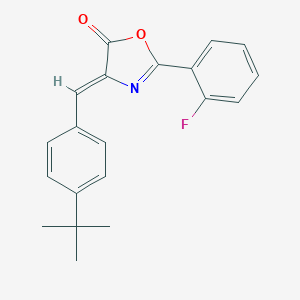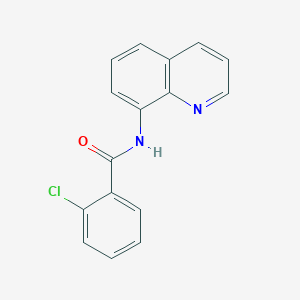
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one, commonly referred to as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a synthetic compound that belongs to the family of oxazole derivatives and has been found to exhibit promising biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of TBB is not fully understood. However, it has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting CK2 activity, TBB disrupts the normal functioning of cancer cells, leading to their death. TBB has also been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
TBB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, TBB has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TBB in lab experiments is its high potency and specificity. TBB has been found to exhibit high selectivity towards CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using TBB is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of TBB. One area of research is in the development of new cancer treatments. TBB has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of research is in the study of TBB's neuroprotective properties. TBB has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to explore its potential in this area. Additionally, further research is needed to explore the potential of TBB in treating other diseases such as inflammatory diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of TBB involves a multistep process that begins with the reaction of 2-fluoroaniline with benzaldehyde in the presence of acetic acid to form 2-(2-fluorophenyl)benzaldehyde. The resulting compound is then reacted with tert-butylamine in the presence of sodium hydride to form (E)-4-(tert-butyl)-N-(2-fluorophenyl)but-3-enamide. The final step involves the cyclization of the above compound with 2,4-pentanedione in the presence of acetic acid to form (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one.
Applications De Recherche Scientifique
TBB has been found to have potential applications in various fields of scientific research. One of the most significant areas of research is in the field of cancer. TBB has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, TBB has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)14-10-8-13(9-11-14)12-17-19(23)24-18(22-17)15-6-4-5-7-16(15)21/h4-12H,1-3H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOXUZZOQNLIC-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Furan-2-yl-acrylic acid 4-bromo-2-({2-[(2,3-dihydro-benzo[1,4]dioxine-6-carbon](/img/structure/B401497.png)
![4-bromo-2-((E)-{[(2,2-diphenylcyclopropyl)carbonyl]hydrazono}methyl)phenyl (2E)-3-(2-furyl)acrylate](/img/structure/B401500.png)
![3-nitro-4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B401502.png)
![2-(4-tert-butylphenyl)-N-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B401503.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide](/img/structure/B401504.png)
![N-{2-[2-(4-chloro-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B401505.png)
![1-({[2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B401507.png)

![4-Methyl-N-[3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B401510.png)
![4-nitro-3-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B401514.png)
![N-[2-(3-Iodo-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide](/img/structure/B401516.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B401518.png)
![2-iodo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B401519.png)